molecular formula C13H15NO3 B3004869 N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1050556-59-6

N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B3004869
CAS RN: 1050556-59-6
M. Wt: 233.267
InChI Key: UKZSMXQVVOTPEC-UHFFFAOYSA-N
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Description

The compound "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide derivatives with potential antitumor activities, which can provide insights into the chemical class to which the compound belongs. Carboxamide derivatives have been synthesized and evaluated for their antitumor properties, showing activity against different cancer cell lines and in some cases, curative effects in animal models .

Synthesis Analysis

The synthesis of carboxamide derivatives involves various methods, including the reaction of different starting materials with primary amines or isocyanides, followed by cyclization processes. For instance, the synthesis of dibenzo[1,4]dioxin-1-carboxamides required the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids, which were then converted into the desired carboxamides . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives was achieved by coupling ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids . These methods highlight the versatility and complexity of synthesizing carboxamide derivatives.

Molecular Structure Analysis

The molecular structures of carboxamide derivatives have been characterized using various spectroscopic techniques, including NMR and mass spectrometry. X-ray crystallography has also been employed to determine the crystal structures of some derivatives, providing detailed information on the molecular conformation and intermolecular interactions . These analyses are crucial for understanding the relationship between the structure of carboxamide derivatives and their biological activities.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, depending on their specific functional groups and structural features. The papers provided do not detail specific reactions for "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," but they do discuss the cyclization reactions involved in the synthesis of related compounds . These reactions are important for the formation of the carboxamide moiety and the overall molecular architecture of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. While the provided papers do not offer specific data on the physical and chemical properties of "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," they do suggest that the presence of certain substituents can enhance the biological activity of these compounds . Understanding these properties is essential for the development of carboxamide derivatives as potential therapeutic agents.

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It would be interesting to explore its potential biological activities given the known activities of related compounds .

properties

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-9-5-6-9)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZSMXQVVOTPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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